molecular formula C11H19NO2 B2455816 1-(2,2-Dimethylcyclopropanecarbonyl)piperidin-3-ol CAS No. 1698609-55-0

1-(2,2-Dimethylcyclopropanecarbonyl)piperidin-3-ol

Cat. No.: B2455816
CAS No.: 1698609-55-0
M. Wt: 197.278
InChI Key: PQVUIUHLINNKAC-UHFFFAOYSA-N
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Description

1-(2,2-Dimethylcyclopropanecarbonyl)piperidin-3-ol is a compound that features a piperidine ring substituted with a hydroxyl group at the third position and a 2,2-dimethylcyclopropanecarbonyl group at the first position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(2,2-Dimethylcyclopropanecarbonyl)piperidin-3-ol typically involves the reaction of piperidin-3-ol with 2,2-dimethylcyclopropanecarbonyl chloride under basic conditions. The reaction is usually carried out in the presence of a base such as triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions: 1-(2,2-Dimethylcyclopropanecarbonyl)piperidin-3-ol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The carbonyl group can be reduced to form an alcohol.

    Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

1-(2,2-Dimethylcyclopropanecarbonyl)piperidin-3-ol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(2,2-Dimethylcyclopropanecarbonyl)piperidin-3-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The piperidine ring can interact with neurotransmitter receptors, while the cyclopropane moiety can influence the compound’s binding affinity and selectivity. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects .

Comparison with Similar Compounds

    Piperidine: A simple six-membered ring containing one nitrogen atom.

    Cyclopropane: A three-membered ring with unique strain properties.

    Piperidin-3-ol: A piperidine derivative with a hydroxyl group at the third position.

Uniqueness: 1-(2,2-Dimethylcyclopropanecarbonyl)piperidin-3-ol is unique due to the combination of a piperidine ring with a cyclopropane moiety. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications .

Properties

IUPAC Name

(2,2-dimethylcyclopropyl)-(3-hydroxypiperidin-1-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H19NO2/c1-11(2)6-9(11)10(14)12-5-3-4-8(13)7-12/h8-9,13H,3-7H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PQVUIUHLINNKAC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC1C(=O)N2CCCC(C2)O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H19NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

197.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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